molecular formula C16H24O6S B611427 Tos-PEG2-t-butyl ester CAS No. 1309666-78-1

Tos-PEG2-t-butyl ester

Cat. No. B611427
M. Wt: 344.42
InChI Key: OVLSSENVXOKYAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tos-PEG2-t-butyl ester is a PEG derivative containing a t-butyl ester and a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Synthesis Analysis

The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a leaving group that can be easily replaced by other nucleophiles .


Molecular Structure Analysis

The molecular formula of Tos-PEG2-t-butyl ester is C16H24O6S . It has a molecular weight of 344.42 g/mol .


Chemical Reactions Analysis

The tosyl group in Tos-PEG2-t-butyl ester is a very good leaving group for nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

Tos-PEG2-t-butyl ester has a molecular weight of 344.4 g/mol .

Scientific Research Applications

Enhanced Anticancer Efficacy through Conjugation

Tos-PEG2-t-butyl ester, as part of the family of polyethylene glycol (PEG) conjugates, has shown promising applications in enhancing the efficacy of anticancer agents. For instance, alpha-tocopheryl polyethylene glycol succinate (TPGS), a related compound, demonstrates increased anticancer activity compared to its non-PEGylated form. This enhancement is attributed to its superior ability to induce apoptosis and the generation of reactive oxygen species in cancer cells, without significantly altering cellular uptake (Youk et al., 2005).

Application in Drug Delivery Systems

Tos-PEG2-t-butyl ester and its derivatives are instrumental in drug delivery systems. The water-soluble derivative of Vitamin E, TPGS, formed by esterification with PEG, exemplifies this application. It is utilized in various nanocarriers for drug delivery due to its dual advantages of PEG and Vitamin E, such as extending the half-life of drugs in plasma and enhancing cellular drug uptake. TPGS-based systems are actively researched for sustained, controlled, and targeted drug delivery (Zhang et al., 2012).

Enhanced Bioactivity in Vivo

In the realm of integrin inhibitors, Tos-PEG2-t-butyl ester derivatives have shown promise. Conjugates of α4 integrin inhibitors with branched PEG maintain sustained levels and bioactivity in vivo, following subcutaneous administration. This suggests a potential for these conjugates in therapeutic applications (Smith et al., 2013).

Use in Energy Storage and Stabilization

Tos-PEG2-t-butyl ester and similar PEG derivatives have applications in thermal energy storage. Studies on thermal degradation and stabilization of PEG, including low molecular weight esters, provide insights for developing PEG as a thermal energy storage material. Antioxidants like MBMTBP can suppress thermal degradation, highlighting PEG's potential in this domain (Han et al., 1997).

Role in Biodegradation Studies

Investigations into the biodegradation of poly(ester-urethane)s using strains of microorganisms involve components like poly(butylene adipate) and poly(ethylene succinate), closely related to Tos-PEG2-t-butyl ester. These studies are significant for understanding the biodegradability of polymers and their environmental impact (Dupret et al., 1999).

Applications in Battery Technology

In the field of lithium-sulfur batteries, derivatives of Tos-PEG2-t-butyl ester contribute to improving battery performance. Polymers containing ester groups, similar to Tos-PEG2-t-butyl ester, show strong chemical capture for lithium polysulfides, enhancing battery efficiency and life (Cai et al., 2019).

Safety And Hazards

When handling Tos-PEG2-t-butyl ester, it is recommended to avoid dust formation, breathing mist, gas or vapours . Avoid contacting with skin and eye, and use personal protective equipment . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

tert-butyl 3-[2-(4-methylphenyl)sulfonyloxyethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O6S/c1-13-5-7-14(8-6-13)23(18,19)21-12-11-20-10-9-15(17)22-16(2,3)4/h5-8H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLSSENVXOKYAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tos-PEG2-t-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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